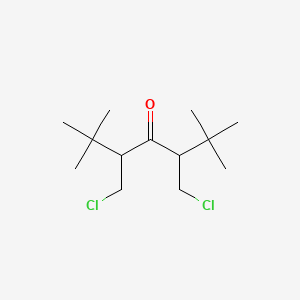
3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one, also known as BCMTH, is a chemical compound that has been extensively researched for its potential applications in various fields, including medicine, agriculture, and industry. BCMTH is a ketone derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. Additionally, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been shown to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation.
Biochemical and physiological effects:
3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been shown to have a variety of biochemical and physiological effects, depending on the context in which it is used. In cancer cells, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been shown to induce apoptosis, or programmed cell death, which can lead to the inhibition of tumor growth. Additionally, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been shown to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has several advantages for use in lab experiments, including its high purity and stability. Additionally, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one can be easily synthesized using a variety of methods, which makes it readily available for use in research. However, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one, including investigating its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to elucidate the mechanism of action of 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one and to identify its molecular targets. Furthermore, research is needed to investigate the potential applications of 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one in agriculture and industry, including its potential as a pesticide and a solvent.
Synthesis Methods
3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one can be synthesized using a variety of methods, including the reaction of 3,5-dimethyl-2,4-hexanedione with formaldehyde and hydrogen chloride, or the reaction of 3,5-dimethyl-2,4-hexanedione with thionyl chloride and hydrogen chloride. These methods have been optimized to produce high yields of 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one with minimal impurities.
Scientific Research Applications
3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been studied for its potential applications in various fields of research, including medicine, agriculture, and industry. In medicine, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been investigated for its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of disease.
In agriculture, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been investigated for its potential as a pesticide, as it has been shown to have insecticidal properties against a variety of pests. Additionally, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been studied for its potential as a plant growth regulator, as it has been shown to promote the growth of certain crops.
In industry, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been investigated for its potential as a solvent, as it has been shown to dissolve a variety of organic compounds. Additionally, 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one has been studied for its potential as a precursor to other chemical compounds, as it can be easily modified to produce a variety of derivatives.
properties
IUPAC Name |
3,5-bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24Cl2O/c1-12(2,3)9(7-14)11(16)10(8-15)13(4,5)6/h9-10H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOAOCFWHMESHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCl)C(=O)C(CCl)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721200 |
Source


|
| Record name | 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106993-42-4 |
Source


|
| Record name | 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


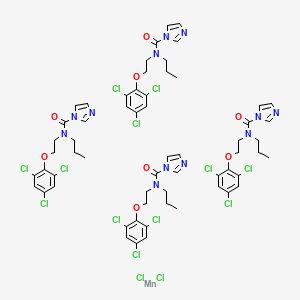
![Ethanone, 1-(7-methyl-2,4,6-trioxabicyclo[3.2.0]hept-7-yl)-, (1alpha,5alpha,7alpha)- (9CI)](/img/no-structure.png)

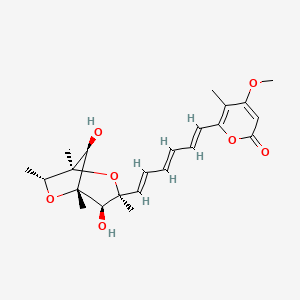

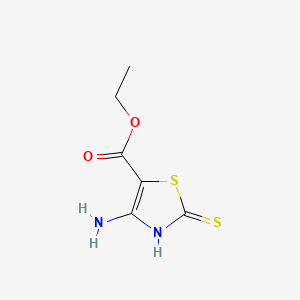

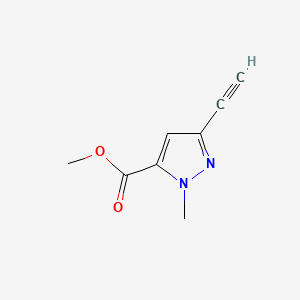


![Pyrido[2,3-f][1,4]oxazepine](/img/structure/B566470.png)